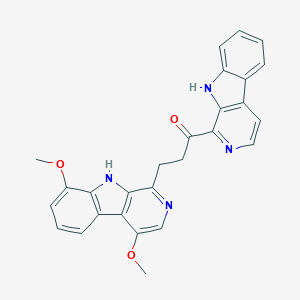

Picrasidine A

Vue d'ensemble

Description

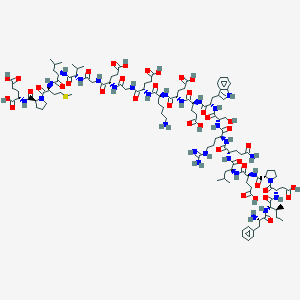

Picrasidine A is a dimeric β-carboline-type alkaloid . It is a reference standard .

Synthesis Analysis

The synthesis of Picrasidine A involves a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This aza-[4 + 2] cycloaddition might be involved in the biosynthetic pathway . Computational studies revealed that such aza-[4 + 2] cycloaddition is a stepwise process .

Molecular Structure Analysis

The molecular structure of Picrasidine A is C27H22N4O3 .

Chemical Reactions Analysis

Picrasidine A is a dimeric β-carboline-type alkaloid isolated from the root of Picrasma quassioides . It has been identified to have PPARα agonistic activity by a mammalian one-hybrid assay from a compound library .

Physical And Chemical Properties Analysis

The physical and chemical properties of Picrasidine A include its molecular structure (C27H22N4O3) and its classification .

Applications De Recherche Scientifique

Cancer Research

Picrasidine compounds have been studied for their potential anti-cancer effects . For instance, Picrasidine J, a dimeric β-carboline-type alkaloid isolated from the southern Asian plant Picrasma quassioides, has been found to significantly inhibit head and neck squamous cell carcinoma (HNSCC) cell motility, migration, and invasion . The compound was found to inhibit the EMT process by upregulating E-cadherin and ZO-1 and downregulating beta-catenin and Snail .

Pharmaceutical Research

Picrasidine compounds have been isolated and evaluated for their cytotoxicity against human ovarian carcinoma A2780 and SKOV3 cell lines . Two new β-carboline alkaloids were isolated from the stems of Picrasma quassioides and their structures were determined by spectroscopic analyses .

Chemical Research

Picrasidine compounds have been studied for their chemical properties and potential applications . For instance, two new β-carboline alkaloids were isolated from the stems of Picrasma quassioides and their structures were determined by spectroscopic analyses .

Biological Research

Picrasidine compounds have been studied for their biological activities . For instance, 25 active compounds were identified from the stems of Picrasma quassioides, including 24 alkaloids and 1 triterpenoid against S. aureus, whereas only β-carboline-1-carboxylic acid and picrasidine S were active against E. coli .

Medical Research

Picrasidine compounds have been studied for their potential medical applications . For instance, Picrasidine J has been found to significantly inhibit HNSCC cell motility, migration, and invasion .

Health Research

Picrasidine compounds have been studied for their potential health benefits . For instance, Picrasma quassioides, which contains Picrasidine compounds, has been used as a traditional Chinese medicine for inflammation, microbial infection, fever, and dysentery .

Inflammation Treatment

Picrasma quassioides, which contains Picrasidine compounds, has been used as a traditional herbal medicine to treat various illnesses such as inflammation . The plant and its extracts exhibit good therapeutic properties against several diseases, including anti-inflammatory effects .

Antibacterial Applications

Picrasma quassioides and its extracts have shown antibacterial effects . This makes it a potential candidate for the

Antibacterial Applications

Picrasma quassioides and its extracts have shown antibacterial effects . This makes it a potential candidate for the development of new antibacterial drugs .

Neuroprotection

Picrasma quassioides has been studied for its potential neuroprotective effects . This could have implications for the treatment of neurodegenerative diseases .

Gastric Discomfort Treatment

Picrasma quassioides has been used as a traditional herbal medicine to treat gastric discomfort . This suggests that Picrasidine compounds could have potential applications in the treatment of digestive disorders .

Treatment of Pediculosis

Picrasma quassioides has been used as a traditional herbal medicine to treat pediculosis, a condition caused by lice . This suggests that Picrasidine compounds could have potential applications in the treatment of parasitic infestations .

Orientations Futures

Propriétés

IUPAC Name |

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXRROCBIUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picrasidine A | |

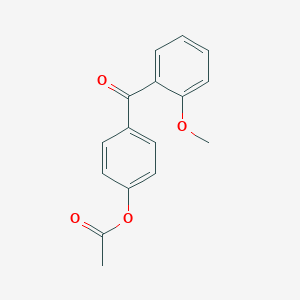

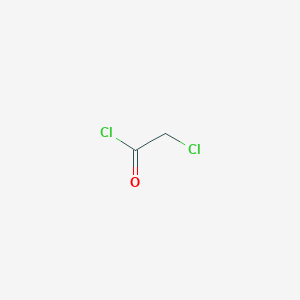

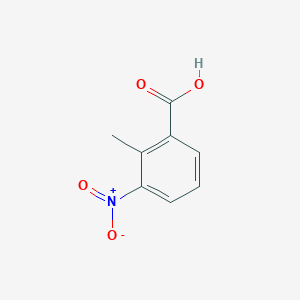

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)